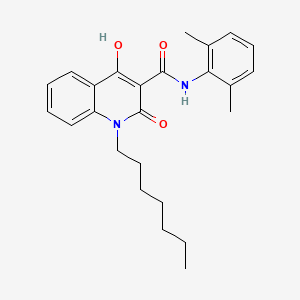
N-(2,6-dimethylphenyl)-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a heptyl chain, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Heptyl Chain: The heptyl chain can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethylphenyl group with the quinoline core in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.
Medicine:
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
相似化合物的比较
N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: Known for its local anesthetic properties.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Investigated for its potential as a kinase inhibitor.
6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide: Used in pharmaceutical research for its antiarrhythmic properties.
Uniqueness: N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its quinoline core, coupled with the heptyl and dimethylphenyl groups, provides a versatile scaffold for further chemical modifications and biological evaluations.
属性
分子式 |
C25H30N2O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-4-5-6-7-10-16-27-20-15-9-8-14-19(20)23(28)21(25(27)30)24(29)26-22-17(2)12-11-13-18(22)3/h8-9,11-15,28H,4-7,10,16H2,1-3H3,(H,26,29) |
InChI 键 |
RRYLERJJCYODHU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
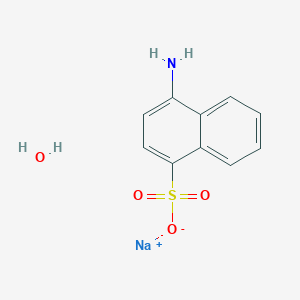
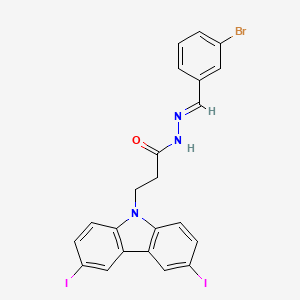
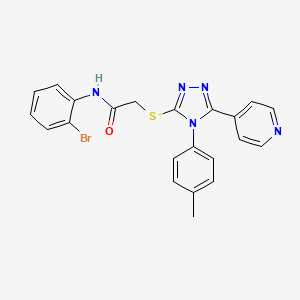
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
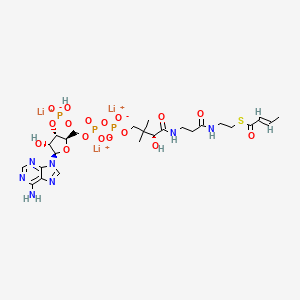
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)

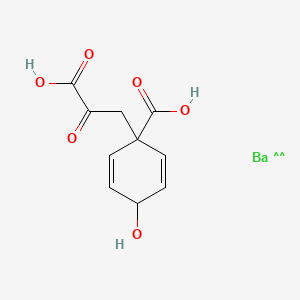

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)



